Cyclopropyl-oxetan-3-ylamine hydrochloride
Description
Cyclopropyl-oxetan-3-ylamine hydrochloride is a hydrochloride salt characterized by a cyclopropyl group and an oxetane ring. While direct data on this specific compound are absent in the provided evidence, insights can be inferred from structurally or functionally related compounds.
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
N-cyclopropyloxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-5(1)7-6-3-8-4-6;/h5-7H,1-4H2;1H |
InChI Key |
QKFYJRYJEIYRBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2COC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable amine precursor under acidic conditions. For example, the reaction of cyclopropylamine with an oxetane derivative in the presence of hydrochloric acid can yield the desired product .
Industrial Production Methods
Industrial production of N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYLOXETAN-3-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key features of structurally or functionally related hydrochlorides, based on the provided evidence:
Structural and Functional Comparisons
- Cyclopropyl norfentanyl hydrochloride: Shares the cyclopropyl moiety with the target compound but differs in its opioid-analog backbone. It is qualified under ISO/IEC 17025/17034 standards for forensic research, highlighting stringent quality control practices relevant to cyclopropyl-oxetan-3-ylamine hydrochloride .
- Cyanidin-3-O-glucoside chloride : While structurally distinct (anthocyanin vs. amine-oxetane), its role as a pharmacological reference standard underscores the importance of purity and stability testing, which may apply to this compound in research settings .
- Amitriptyline hydrochloride : Demonstrates validated RP-HPLC methods (accuracy: 98–102%, solution stability >24 hours), suggesting analogous analytical approaches for characterizing hydrochlorides like this compound .
Pharmacological and Forensic Relevance
- Cyclopropyl norfentanyl hydrochloride is a presumptive metabolite of cyclopropyl fentanyl, emphasizing the importance of metabolic stability studies for cyclopropyl-containing compounds .
- Amitriptyline hydrochloride’s validated stability data (Table 8, ) implies that this compound may require similar stability assessments under varying storage conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
